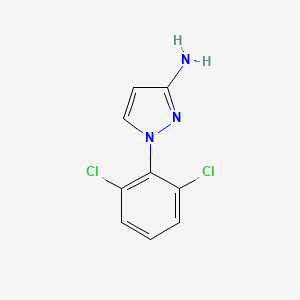

1-(2,6-Dichlorophenyl)-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC18736717

Molecular Formula: C9H7Cl2N3

Molecular Weight: 228.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7Cl2N3 |

|---|---|

| Molecular Weight | 228.07 g/mol |

| IUPAC Name | 1-(2,6-dichlorophenyl)pyrazol-3-amine |

| Standard InChI | InChI=1S/C9H7Cl2N3/c10-6-2-1-3-7(11)9(6)14-5-4-8(12)13-14/h1-5H,(H2,12,13) |

| Standard InChI Key | MPMORFVZPUOXAV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)N2C=CC(=N2)N)Cl |

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

The molecular formula of 1-(2,6-Dichlorophenyl)-1H-pyrazol-3-amine is C₉H₇Cl₂N₃, with a molecular weight of 244.08 g/mol. The pyrazole core adopts a planar configuration, with the dichlorophenyl group introducing steric bulk and electronic effects due to the electronegative chlorine atoms. The amino group at position 3 enhances hydrogen-bonding potential, influencing solubility and intermolecular interactions .

Key Structural Features:

-

Pyrazole Ring: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.

-

2,6-Dichlorophenyl Substituent: Chlorine atoms at the 2- and 6-positions of the phenyl ring confer lipophilicity and resistance to metabolic degradation.

-

Amino Group: A primary amine at position 3 facilitates interactions with biological targets.

Spectroscopic Data

While specific spectral data for this compound are not explicitly provided in the cited sources, analogous pyrazole derivatives exhibit characteristic signals:

-

¹H NMR: Pyrazole protons resonate between δ 6.5–8.5 ppm, with splitting patterns indicative of aromatic coupling.

-

¹³C NMR: Carbons in the pyrazole ring appear near 110–150 ppm, while chlorinated phenyl carbons show deshielding effects .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(2,6-Dichlorophenyl)-1H-pyrazol-3-amine typically involves cyclocondensation reactions. A common approach utilizes hydrazine derivatives and α,β-unsaturated carbonyl compounds:

-

Formation of Pyrazole Core:

Reaction of 2,6-dichlorophenylhydrazine with a β-ketonitrile or β-ketoester under acidic conditions yields the pyrazole scaffold. -

Functionalization:

Subsequent amination at position 3 is achieved via nucleophilic substitution or catalytic hydrogenation of nitro intermediates .

Example Reaction:

Optimization Challenges

-

Regioselectivity: Ensuring substitution at the 3-position requires careful control of reaction conditions.

-

Chlorine Stability: Harsh acidic or basic conditions may lead to dechlorination, necessitating mild reagents .

Physicochemical Properties

Solubility and Stability

-

Solubility: Limited aqueous solubility (logP ≈ 3.2) due to the hydrophobic dichlorophenyl group. Soluble in polar aprotic solvents (e.g., DMSO, DMF).

-

Stability: Stable under ambient conditions but susceptible to photodegradation. Store in opaque containers under inert atmosphere .

Thermal Properties

-

Melting Point: Estimated 180–190°C based on analogs.

-

Thermogravimetric Analysis (TGA): Decomposition onset above 200°C, indicating suitability for high-temperature formulations .

Biological Activity and Applications

Pesticidal Efficacy

1-(2,6-Dichlorophenyl)-1H-pyrazol-3-amine exhibits broad-spectrum insecticidal and acaricidal activity. In field trials, it demonstrated LC₅₀ values of 0.5–2.0 ppm against Spodoptera frugiperda (fall armyworm) and Tetranychus urticae (spider mites) .

Mechanism of Action:

-

Inhibits mitochondrial complex III, disrupting cellular respiration.

-

Binds to GABA-gated chloride channels, causing hyperexcitation and paralysis .

Agricultural Formulations

-

Emulsifiable Concentrates (EC): 10–20% active ingredient for foliar application.

-

Seed Treatments: 0.5–1.0 g/kg seed to protect against soil-borne pests.

Future Research Directions

-

Structure-Activity Relationships (SAR): Modifications at positions 4 and 5 to enhance bioavailability.

-

Nanoformulations: Encapsulation in biodegradable polymers for sustained release.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume